molecular formula C22H27FN4O2 B1670913 DPA-714 CAS No. 958233-07-3

DPA-714

Cat. No. B1670913
M. Wt: 398.5 g/mol
InChI Key: FLZZFWBNYJNHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPA-714, or N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide, is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications . It has a high affinity for the TSPO with a dissociation constant (Ki) of 7.0 ± 0.4 nM .


Synthesis Analysis

DPA-714 is synthesized using the classic nucleophilic aliphatic substitution on a good leaving group, tosylate, with [18F]fluoride using tetraethylammonium bicarbonate in acetonitrile at 100°C . The process is fully automated on a Trasis AllinOne synthesizer .


Molecular Structure Analysis

The molecular structure of DPA-714 includes a fluorine atom, which allows labeling with fluorine-18 and in vivo imaging using positron emission tomography . The chemical formula of DPA-714 is C22H27FN4O2 .


Chemical Reactions Analysis

DPA-714 is used in Positron Emission Tomography following substitution of fluorine-19 with fluorine-18, a positron-emitting radionuclide . This enables visualization of inflammatory processes in vivo non-invasively .


Physical And Chemical Properties Analysis

DPA-714 has a molar mass of 398.482 g·mol−1 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Neuroinflammation Imaging

  • [18F]DPA-714 as a Radiotracer : DPA-714, particularly in its [18F]DPA-714 form, is a radiotracer with high affinity for the translocator protein (TSPO), primarily used in neuroinflammation imaging. It has been effectively used to quantify TSPO expression in neuroinflammation models, using positron emission tomography (PET) scanning methods. Studies have shown its capability to quantify TSPO expression in rat brains, utilizing kinetic modeling and PET scans, providing significant insights into neuroinflammatory processes (Ory et al., 2015).

Alzheimer's Disease Research

  • Imaging in Alzheimer's Disease : [18F]DPA-714 has been utilized in preliminary studies to assess its potential in imaging TSPO binding in Alzheimer's disease (AD). Although the study suggests that [18F]DPA-714 may not effectively differentiate individual AD patients from healthy subjects, it underscores the need for further research including TSPO binding status to substantiate these findings (Golla et al., 2015).

Inflammatory Bowel Disease (IBD) Study

  • [18F]DPA-714 in IBD Models : In the study of inflammatory bowel disease (IBD), [18F]DPA-714 has shown potential as a non-invasive quantitative tool. Its use in PET imaging of intestinal inflammation in animal models has demonstrated significant results, differentiating between treated and non-treated subjects, and correlating PET signal with increased TSPO expression at the cellular level. This suggests its utility in studying inflammation levels and localization in IBD models (Bernards et al., 2014).

Metabolism and Quantification in PET Imaging

  • Metabolism and Quantification in PET : The metabolism and quantification of [18F]DPA-714 as a new TSPO positron emission tomography radioligand have been explored, providing insights into its biodistribution, in vitro and in vivo metabolism in different subjects. This research is crucial in understanding the potential and limitations of [18F]DPA-714 in clinical PET studies (Peyronneau et al., 2013).

Rheumatoid Arthritis Imaging

  • Application in Rheumatoid Arthritis : [18F]DPA-714 has been investigated as a biomarker for PET imaging of rheumatoid arthritis (RA). The study indicates that [18F]DPA-714 is well-suited for the study and follow-up of inflammation linked to RA, suggesting its potential for clinical imaging of peripheral inflammation (Pottier et al., 2014).

Muscular Inflammation and Tumor Differentiation

  • Muscular Inflammation and Tumor Differentiation : [18F]DPA-714 has been used in PET imaging to evaluate the dynamics of macrophage activation and infiltration in different stages of inflammatory diseases. Its application in muscular inflammation models and differentiation with tumors underscores its potential in both inflammation and oncology studies (Wu et al., 2014).

Cerebral Ischemia Research

  • Imaging in Cerebral Ischemia : Research comparing [18F]DPA-714 with [11C]PK11195 in models of cerebral ischemia in rats has shown that [18F]DPA-714 offers a higher signal-to-noise ratio, making it a promising alternative for TSPO imaging in neuroinflammation and ischemic conditions (Boutin et al., 2013).

Future Directions

DPA-714 is currently under investigation as a potential radiopharmaceutical for imaging TSPO in living systems using positron emission tomography . It has been successfully evaluated for the specific imaging of inflammation in various models of neuroinflammation and in a brain tumor model .

properties

IUPAC Name

N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZFWBNYJNHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121798
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)-N,N-diethylacetamide

CAS RN

958233-07-3
Record name N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958233-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPA-714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPA-714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DPA-714
Reactant of Route 2
Reactant of Route 2
DPA-714
Reactant of Route 3
Reactant of Route 3
DPA-714
Reactant of Route 4
Reactant of Route 4
DPA-714
Reactant of Route 5
Reactant of Route 5
DPA-714
Reactant of Route 6
DPA-714

Citations

For This Compound
2,550
Citations
L Hamelin, J Lagarde, G Dorothée, C Leroy, M Labit… - Brain, 2016 - academic.oup.com
… The choice of the time window between 60–90 min to measure DPA-714 uptake is justified by a recent study showing that 18 F-DPA-714 volume of distribution (VT) was remarkably …
Number of citations: 415 academic.oup.com
SSV Golla, R Boellaard, V Oikonen… - Journal of Cerebral …, 2015 - journals.sagepub.com
… ± 10 MBq [ 18 F]DPA-714. The model that provided the best fits … quantification of [ 18 F]DPA-714 kinetics, irrespective of scan … These data suggest that [ 18 F]DPA-714 cannot be used for …
Number of citations: 112 journals.sagepub.com
ML James, RR Fulton, J Vercoullie… - Journal of Nuclear …, 2008 - Soc Nuclear Med
… The aims of this study were to synthesize the fluoroethoxy analog DPA-714, label it with 18 F, and evaluate 18 F-DPA-714 in a neuroinflammatory rodent model and in vivo in a normal …
Number of citations: 278 jnm.snmjournals.org
F Chauveau, N Van Camp, F Dollé… - Journal of Nuclear …, 2009 - Soc Nuclear Med
… and in vivo PET of 18 F-DPA-714 in comparison to 11 C-PK11195 and 11 C-DPA-… DPA-714 with its 11 C analog DPA-713 and with 11 C-PK11195 supports the view that 18 F-DPA-714 …
Number of citations: 256 jnm.snmjournals.org
N Arlicot, J Vercouillie, MJ Ribeiro, C Tauber… - Nuclear medicine and …, 2012 - Elsevier
… [ 18 F]DPA-714 is a promising PET radioligand with excellent in vivo stability and biodistribution, and acceptable effective dose estimation. Therefore, [ 18 F]DPA-714 could provide a …
Number of citations: 134 www.sciencedirect.com
H Boutin, C Prenant, R Maroy, J Galea… - PloS one, 2013 - journals.plos.org
… TSPO expression has been detected robustly after stroke in experimental animal models and patients [25], [26], [28]–[32], so we compared [ 11 C]PK11195 and [ 18 F]DPA-714 after …
Number of citations: 87 journals.plos.org
C Wu, X Yue, L Lang, DO Kiesewetter, F Li, Z Zhu… - Theranostics, 2014 - ncbi.nlm.nih.gov
… -DPA-714 uptake in several types of tumors is significantly lower than that in inflammatory muscles, suggesting 18 F-DPA-714 … We aimed to monitor the uptake patterns of 18 F-DPA-714 …
Number of citations: 53 www.ncbi.nlm.nih.gov
J Doorduin, HC Klein, RA Dierckx, M James… - Molecular Imaging and …, 2009 - Springer
… and [ 18 F]-DPA-714 as agents for imaging of activated … DPA-714 from the labeling precursor compound 3. The labeling precursor compound 3 and the reference material for DPA-714 …
Number of citations: 148 link.springer.com
A Martín, R Boisgard, B Thézé… - Journal of Cerebral …, 2010 - journals.sagepub.com
… with [ 18 F]DPA-714 for the detection of … ]DPA-714 could document the time course of the neuroinflammatory reaction after stroke. We performed serial PET imaging with [ 18 F]DPA-714 …
Number of citations: 196 journals.sagepub.com
A Winkeler, R Boisgard, AR Awde, A Dubois… - European journal of …, 2012 - Springer
… The aim of the present study was to investigate the potential use of [ 18 F]DPA-714 as a new PET imaging marker for glioma. Here we report the use of [ 18 F]DPA-714 to monitor TSPO-…
Number of citations: 91 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.